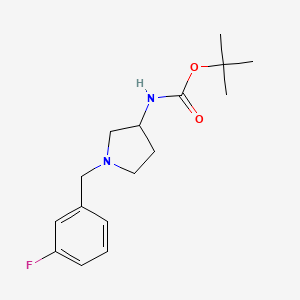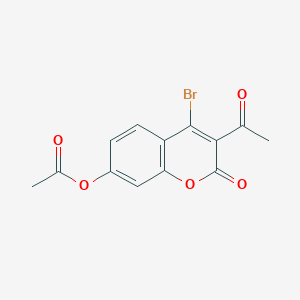
Pomalidomide-CO-PEG2-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-PEG2-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of medical research, particularly in the development of targeted protein degradation technologies such as PROTACs (proteolysis-targeting chimeras). The addition of the PEG linker and propargyl group enhances the solubility and reactivity of pomalidomide, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG2-propargyl typically involves the following steps:
Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of coupling reactions, often involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Introduction of Propargyl Group:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Propargyl bromide, DCC, NHS; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pomalidomide-CO-PEG2-propargyl involves several key steps:
Binding to Cereblon: Pomalidomide binds to the protein cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited target proteins are ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation research .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG2-butyl iodide: Another pomalidomide-based compound used in PROTAC research.
Pomalidomide-PEG2-CO2H: A variant with a carboxylic acid functional group, used for conjugation with amine-containing molecules.
Uniqueness: Pomalidomide-CO-PEG2-propargyl stands out due to its propargyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of complex molecular architectures and targeted protein degradation technologies .
Eigenschaften
Molekularformel |
C21H21N3O7 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H21N3O7/c1-2-9-30-11-12-31-10-8-17(26)22-14-5-3-4-13-18(14)21(29)24(20(13)28)15-6-7-16(25)23-19(15)27/h1,3-5,15H,6-12H2,(H,22,26)(H,23,25,27) |
InChI-Schlüssel |
UJZAUAJJDNQCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)

![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)
![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
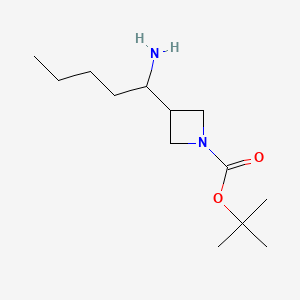
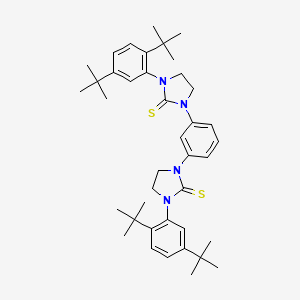


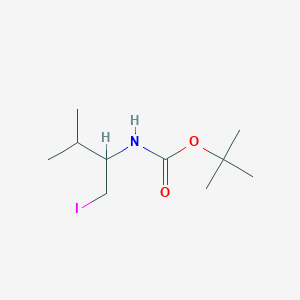

![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
